6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide
CAS No.:
Cat. No.: VC15079975
Molecular Formula: C19H26BrN3O2S
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26BrN3O2S |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |
| Standard InChI | InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |
| Standard InChI Key | STYQQTVHFIJQHK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Introduction
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a complex organic molecule belonging to the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with a bromo substituent, an oxo group, and a sulfanylidene moiety, which contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide typically involves several key steps, similar to other quinazoline derivatives. These steps often include the formation of the quinazoline core through condensation reactions, followed by the introduction of the bromo and sulfanylidene groups. The final step involves the attachment of the N-(3-methylbutyl)hexanamide moiety through amide bond formation.
Biological Activities
Quinazoline derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide, are known for their diverse pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities. The specific biological activities of this compound would depend on its ability to interact with biological targets, such as enzymes or receptors, which can be influenced by its functional groups.
Comparison with Similar Compounds
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